molecular formula C11H12O5 B15144863 rac Guaifenesin-d5 Cyclic Carbonate

rac Guaifenesin-d5 Cyclic Carbonate

Cat. No.: B15144863
M. Wt: 229.24 g/mol
InChI Key: YZXWOTFONXXTKG-RORPNYJOSA-N
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Description

Guaifenesin-d5 cyclic carbonate is a labeled compound of guaifenesin cyclic carbonate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C11H7D5O5 and a molecular weight of 229.24 . It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guaifenesin-d5 cyclic carbonate typically involves the reaction of guaifenesin with deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reaction of guaifenesin with deuterated carbonates under controlled conditions to form the cyclic carbonate structure . The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of guaifenesin-d5 cyclic carbonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Guaifenesin-d5 cyclic carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of guaifenesin-d5 cyclic carbonate can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of guaifenesin-d5 cyclic carbonate is similar to that of guaifenesin. It acts as an expectorant by increasing the volume and reducing the viscosity of secretions in the respiratory tract. This facilitates the removal of mucus by ciliary movement and enhances the efficiency of the cough reflex . The molecular targets and pathways involved include the hydration of respiratory tract secretions and the maintenance of the sol layer needed for ciliary clearance .

Properties

Molecular Formula

C11H12O5

Molecular Weight

229.24 g/mol

IUPAC Name

4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D

InChI Key

YZXWOTFONXXTKG-RORPNYJOSA-N

Isomeric SMILES

[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H]

Canonical SMILES

COC1=CC=CC=C1OCC2COC(=O)O2

Origin of Product

United States

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